1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one
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Overview
Description
1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate acetylating agents under reflux conditions . The reaction is usually carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines .
Scientific Research Applications
1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one include other triazolothiadiazines and triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological profiles . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds are known for their kinase inhibitory activities and potential as anticancer agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)21-20(17-7-5-4-6-8-17)25(15(2)28)26-19(23-24-22(26)30-21)13-16-9-11-18(29-3)12-10-16/h4-12H,13H2,1-3H3 |
InChI Key |
AWTFHMIBKNYXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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